N-(4-methylphenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-methylphenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide: is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a nitrophenyl group, and a methylphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylamine with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 4-(3-nitrophenyl)-1,3-thiazole-2-thiol under basic conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4-methylphenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(4-methylphenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, affecting cellular oxidative stress pathways. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- N-(4-methylphenyl)-2-{[4-(2-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
- N-(4-methylphenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
- N-(4-methylphenyl)-2-{[4-(3-aminophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
Comparison: Compared to its analogs, N-(4-methylphenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may enhance its potential as a therapeutic agent and its utility in various industrial applications.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-12-5-7-14(8-6-12)19-17(22)11-26-18-20-16(10-25-18)13-3-2-4-15(9-13)21(23)24/h2-10H,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTTXNOUDJNWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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